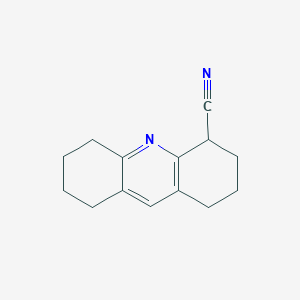
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine
描述
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine is a chemical compound that belongs to the class of acridines. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of a suitable aniline derivative with a cyano-containing reagent. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process. For example, the reaction of 4-cyanoaniline with cyclohexanone in the presence of a strong acid can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to efficient and scalable production .
化学反应分析
Types of Reactions: 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to convert the cyano group into other functional groups, such as amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .
科学研究应用
4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as antimicrobial and antiviral agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of dyes, pigments, and other materials with specific properties
作用机制
The mechanism of action of 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets. The cyano group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit key enzymes involved in cell proliferation, making it a potential anticancer agent .
相似化合物的比较
4-Cyano-1,2,3,4-tetrahydroacridine: Similar structure but lacks the additional hydrogenation seen in 4-Cyano-1,2,3,4,5,6,7,8-octahydroacridine.
4-Cyano-1,2,3,4,5,6-hexahydroacridine: Another related compound with fewer hydrogen atoms.
Uniqueness: this compound is unique due to its fully hydrogenated acridine ring, which can influence its reactivity and biological activity. The presence of the cyano group further enhances its potential for various applications, making it a valuable compound in both research and industry .
属性
IUPAC Name |
1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16-14(11)12/h8,12H,1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJIKZOLOLHKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(CCCC3C#N)C=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
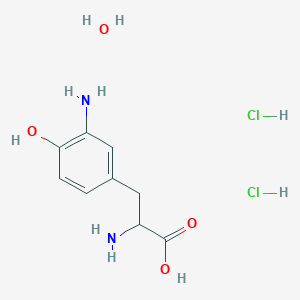
![Phosphoric acid, bis[(1,1-dimethylethyl)phenyl] phenyl ester](/img/structure/B8007569.png)
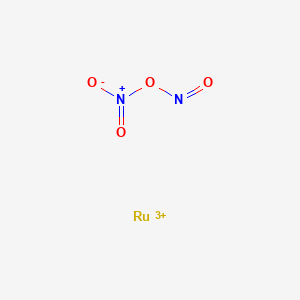
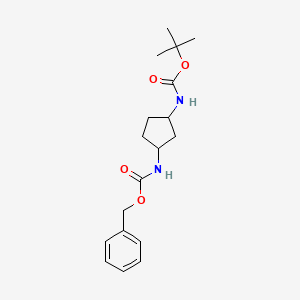
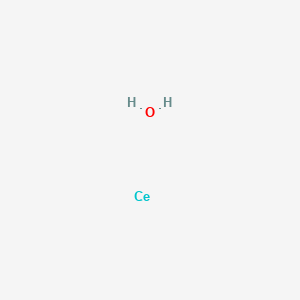
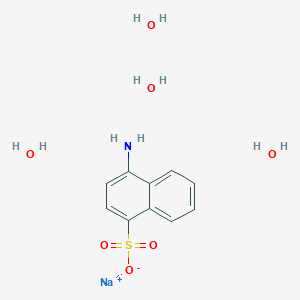
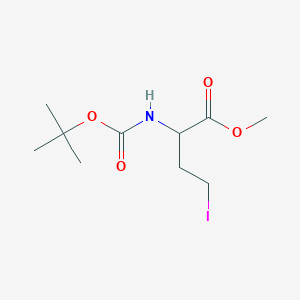
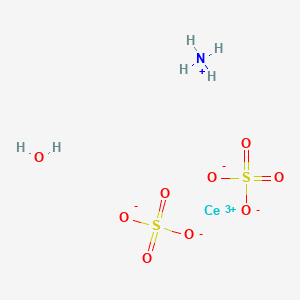
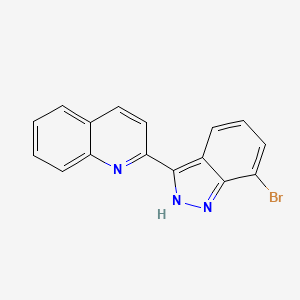
![1,5-dimethyl-1H-pyrrolo[3,2-c]pyridin-5-ium iodide](/img/structure/B8007611.png)
![2,2-Bis(propylsulfanyl)-7-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),8(12),9-triene](/img/structure/B8007629.png)
![4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethoxy]benzoicacid](/img/structure/B8007637.png)
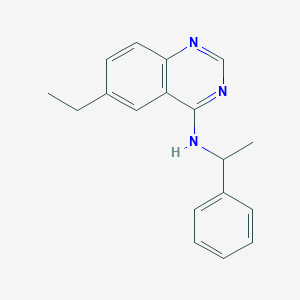
![3-[[2-(4-Carboxyanilino)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B8007647.png)
